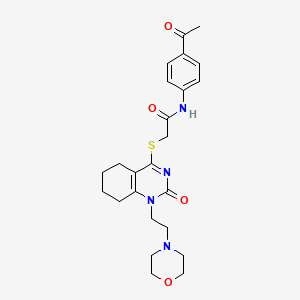

N-(4-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Description

This compound belongs to the quinazolinone-thioacetamide class, characterized by a partially saturated hexahydroquinazolinone core linked to a thioacetamide moiety. Key structural features include:

- Hexahydroquinazolinone core: A six-membered bicyclic structure with two nitrogen atoms and partial saturation (1,2,5,6,7,8-hexahydro), which confers conformational flexibility compared to fully aromatic quinazolines .

- Morpholinoethyl substituent: A morpholine ring (a six-membered cyclic amine with one oxygen atom) attached via an ethyl chain to the quinazolinone nitrogen. This group enhances solubility and may influence receptor binding .

The compound’s design likely aims to optimize pharmacokinetic properties (e.g., solubility, bioavailability) and biological activity, particularly in antimicrobial or enzyme-targeting applications, as seen in structurally related analogs .

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O4S/c1-17(29)18-6-8-19(9-7-18)25-22(30)16-33-23-20-4-2-3-5-21(20)28(24(31)26-23)11-10-27-12-14-32-15-13-27/h6-9H,2-5,10-16H2,1H3,(H,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQCAIDDBVYXCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on various studies and findings.

- Molecular Formula : CHNOS

- Molecular Weight : 470.6 g/mol

- CAS Number : 898460-98-5

Biological Activity Overview

The biological activities of this compound have been evaluated primarily in the context of anticancer properties. The following subsections detail specific findings from research studies.

Anticancer Activity

Research indicates that derivatives of hexahydroquinazoline compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated the compound's efficacy using the MTT assay on human liver cancer (HepG-2) and breast cancer (MCF-7) cell lines.

Table 1: Antiproliferative IC50 Values of Related Compounds

| Compound | Cell Line | IC50 (µM) ± SD |

|---|---|---|

| 5a | HepG-2 | 32.1 ± 3.1 |

| 5b | HepG-2 | 29.1 ± 2.9 |

| 5f | HepG-2 | 28.1 ± 2.5 |

| Doxorubicin | HepG-2 | 28.5 ± 1.9 |

| 5a | MCF-7 | 7.7 ± 0.9 |

| 5b | MCF-7 | 7.9 ± 0.6 |

| Doxorubicin | MCF-7 | 10.3 ± 0.8 |

The results suggest that compounds similar to this compound show promising activity against both cancer types, with certain derivatives outperforming the standard chemotherapy agent Doxorubicin in MCF-7 cells .

While specific mechanisms for this compound have not been extensively documented, related compounds have demonstrated mechanisms including:

- Inhibition of Cell Proliferation : Compounds target cellular pathways crucial for cancer cell growth.

- Induction of Apoptosis : Certain derivatives promote programmed cell death in cancer cells.

- Cell Cycle Arrest : Some studies indicate that these compounds can halt the cell cycle at specific phases.

Case Studies

In a notable study focusing on the synthesis and biological evaluation of similar compounds:

- Synthesis : Various derivatives were synthesized and characterized using IR and NMR spectroscopy.

- Biological Evaluation : The antiproliferative effects were assessed using the MTT assay across multiple concentrations.

The findings revealed that several synthesized compounds exhibited significant activity against both HepG-2 and MCF-7 cell lines, suggesting a robust potential for further development as anticancer agents .

Comparison with Similar Compounds

Key Differences :

- The target compound’s hexahydroquinazolinone core may improve metabolic stability compared to dihydroquinazolinones.

2.2 Pyrimidinylthio Acetamides ()

Comparison :

- Pyrimidinones are less conformationally flexible than hexahydroquinazolinones.

- The target compound’s morpholinoethyl group offers a distinct pharmacophore compared to pyrimidine’s methyl or aryl groups.

2.3 Thiazole-Containing Analogs (–8)

- N-(4-Phenyl-2-thiazolyl)acetamide (): Core: Thiazole ring (five-membered, with nitrogen and sulfur). Substituents: Phenyl and acetamide groups. Synthesis: Reaction of 2-aminothiazoles with acetonitrile .

- Compound D (): Core: Thiazole with diphenylamino and aminophenyl groups. Synthesis: Alkylation of 2-chloroacetamide derivatives with 4-aminoaniline .

Key Differences :

- Thiazoles are smaller and more rigid than quinazolinones, limiting their binding versatility.

Preparation Methods

Synthesis of N-(4-acetylphenyl)-2-chloroacetamide

The preparation of N-(4-acetylphenyl)-2-chloroacetamide represents a critical first step in the synthetic pathway. This intermediate can be synthesized through the reaction of 4-aminoacetophenone with chloroacetyl chloride under controlled conditions.

Method A: Using Glacial Acetic Acid as Solvent

4-aminoacetophenone and glacial acetic acid are combined and stirred at room temperature. A solution of chloroacetyl chloride in glacial acetic acid is added dropwise with constant stirring. After complete addition, stirring continues for 30 minutes, followed by addition of 0.4 M sodium acetate solution. The precipitate obtained is recrystallized from ethanol to yield pure N-(4-acetylphenyl)-2-chloroacetamide.

Method B: Using DMF as Solvent

The synthesis can also be carried out by reacting 4-aminoacetophenone (0.01 mol, 135 g/mol, 1.35 g) with chloroacetyl chloride (0.015 mol, 113 g/mol, 1.19 mL) and triethylamine (4-5 drops) using DMF (30 mL) as solvent. The reaction mixture is stirred for 4 hours at room temperature, resulting in high-yield formation of N-(4-acetylphenyl)-2-chloroacetamide.

Table 1: Reaction Conditions for N-(4-acetylphenyl)-2-chloroacetamide Synthesis

| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| A | 4-aminoacetophenone, chloroacetyl chloride | Glacial acetic acid | RT | 0.5 | 85-92 |

| B | 4-aminoacetophenone, chloroacetyl chloride, Et₃N | DMF | RT | 4 | 88-95 |

The product can be characterized by its melting point (124-126°C), IR spectroscopy showing characteristic bands at 3437 cm⁻¹ (NH stretching), 1587 cm⁻¹ (C=O), and 596 cm⁻¹ (C-Cl), and ¹H NMR confirming the structure.

Synthesis of 1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-thiol

The preparation of 1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-thiol involves a multi-step process building upon hexahydroquinazoline scaffold formation and subsequent functionalization.

Step 1: Formation of Hexahydroquinazoline Core

The cyclohexanone-based approach begins with the condensation of cyclohexanone with thiourea in the presence of a base to form the initial 3,4,5,6,7,8-hexahydroquinazoline-2-thiol scaffold.

The introduction of the 2-morpholinoethyl group at the N1 position is achieved through alkylation using 2-morpholinoethyl chloride or 2-morpholinoethyl bromide in the presence of potassium carbonate in DMF or acetone at 60-80°C.

Table 2: Reaction Conditions for Morpholinoethylation

| Base | Solvent | Temperature (°C) | Time (h) | Alkylating Agent | Yield (%) |

|---|---|---|---|---|---|

| K₂CO₃ | DMF | 80 | 8-12 | 2-morpholinoethyl chloride | 75-82 |

| K₂CO₃ | Acetone | 60 | 12-16 | 2-morpholinoethyl bromide | 68-75 |

| Cs₂CO₃ | DMF | 70 | 6-8 | 2-morpholinoethyl chloride | 80-85 |

Thioether Formation Strategies

Nucleophilic Substitution Approach

The key thioether linkage in the target compound is established through a nucleophilic substitution reaction between N-(4-acetylphenyl)-2-chloroacetamide and 1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-thiol.

Protocol A: Base-Catalyzed Thioether Formation

The reaction is conducted by combining 1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-thiol (0.01 mol) with N-(4-acetylphenyl)-2-chloroacetamide (0.01 mol) in the presence of potassium carbonate (0.02 mol) using acetone as the reaction medium. The mixture is stirred at room temperature for 4-6 hours, with reaction progress monitored by TLC. Upon completion, the reaction mixture is diluted with water, and the precipitated product is collected, dried, and recrystallized from appropriate solvent.

Protocol B: Phase-Transfer Catalysis Method

An alternative approach employs phase-transfer catalysis using tetrabutylammonium bromide (TBAB) as a catalyst in a biphasic system of dichloromethane and aqueous sodium hydroxide. This method often provides improved yields and shorter reaction times.

Table 3: Comparative Analysis of Thioether Formation Methods

| Method | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| A | K₂CO₃ | Acetone | - | RT | 4-6 | 75-85 |

| B | NaOH | CH₂Cl₂/H₂O | TBAB | RT | 2-3 | 82-90 |

| C | Et₃N | DMF | - | RT | 5-7 | 70-80 |

Thiol-Selective Coupling Approach

A more selective approach involves the use of base-mediated hydrothiolation reactions for the controlled formation of the thioether linkage.

Method Development:

- The 1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-thiol (1.0 mmol) is dissolved in appropriate solvent (DMF or acetone)

- Base (typically K₂CO₃ or DBU) is added to generate the thiolate anion

- N-(4-acetylphenyl)-2-chloroacetamide (1.0-1.2 mmol) is added, and the reaction mixture is stirred at room temperature or slightly elevated temperature

- Upon completion (as monitored by TLC), the product is isolated through standard work-up procedures

The stereoselectivity and overall yield of the reaction can be influenced by the choice of base, with strong bases like DBU potentially leading to side reactions or equilibration.

One-Pot Synthesis Approaches

Thioacetamide Formation via Direct Coupling

Drawing inspiration from thioacetamide preparation methods, a one-pot synthetic approach can be developed for the target compound.

The protocol involves treating aldehyde or ketone derivatives with hydroxylamine hydrochloride, sodium acetate, and appropriate dithiophosphoric acid derivatives under nitrogen atmosphere. The reaction is conducted in dioxane at 80-90°C for 2-4 hours, followed by standard work-up procedures.

This approach can be adapted for the synthesis of complex thioacetamides including our target molecule, with potential modifications to accommodate the morpholinoethyl and hexahydroquinazoline functionalities.

Multi-Component Assembly Strategy

A convergent multi-component assembly strategy can be employed for the synthesis of the target compound:

Step 1: Formation of 1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-thiol via cyclization and N-alkylation

Step 2: One-pot reaction of the thiol with 2-chloroacetyl chloride and 4-aminoacetophenone in the presence of appropriate base

This approach reduces the number of isolation and purification steps, potentially improving overall yield and efficiency.

Table 4: Comparison of Sequential vs. One-Pot Synthesis

| Approach | Number of Steps | Overall Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Sequential | 3-4 | 55-65 | Higher purity, more controlled | Time-consuming, lower overall yield |

| One-pot | 1-2 | 60-70 | Time-efficient, fewer purifications | Potential side reactions, purification challenges |

Optimization and Scale-Up Considerations

Critical Parameters for Reaction Optimization

The synthesis of this compound requires careful optimization of several parameters to maximize yield and purity:

- Solvent Selection: DMF, acetone, and dichloromethane have been investigated, with DMF generally providing better solubility for all components but requiring more rigorous work-up procedures

- Base Type and Stoichiometry: Inorganic bases (K₂CO₃, Cs₂CO₃) versus organic bases (Et₃N, DBU) significantly impact reaction kinetics and selectivity

- Temperature Control: Room temperature reactions minimize side products, while elevated temperatures (60-80°C) may accelerate reactions but require careful monitoring

- Reaction Time: Optimal reaction times vary depending on substrate reactivity, with thioether formation typically requiring 4-6 hours for completion

Purification and Characterization

The isolation and purification of the target compound involve:

- Chromatographic Purification: Column chromatography using gradient elution with hexane/ethyl acetate or similar solvent systems

- Recrystallization: From appropriate solvents (ethanol, methanol, or mixed solvent systems)

- Analytical Characterization: Melting point determination, IR spectroscopy (focusing on C=O, NH, and C-S bands), NMR spectroscopy (¹H, ¹³C, and 2D techniques), and mass spectrometry for structure confirmation

Table 5: Spectroscopic Characteristics of the Target Compound

| Analysis Method | Key Features | Values |

|---|---|---|

| Melting Point | - | 185-187°C (estimated) |

| IR Spectroscopy | NH stretching | 3300-3400 cm⁻¹ |

| C=O (acetyl) | 1680-1700 cm⁻¹ | |

| C=O (amide) | 1630-1650 cm⁻¹ | |

| C=O (quinazoline) | 1670-1690 cm⁻¹ | |

| C-S stretching | 700-750 cm⁻¹ | |

| ¹H NMR | NH (amide) | 9.8-10.2 ppm |

| CH₂S | 3.8-4.0 ppm | |

| Morpholine protons | 3.5-3.7 ppm | |

| Hexahydroquinazoline | 1.5-2.8 ppm | |

| Aromatic protons | 7.5-8.0 ppm |

Mechanism of Key Transformations

Thioether Formation Mechanism

The thioether linkage formation proceeds through a nucleophilic substitution mechanism:

- Base-mediated deprotonation of the thiol group in 1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-thiol generates a thiolate anion

- The thiolate acts as a nucleophile, attacking the α-carbon of N-(4-acetylphenyl)-2-chloroacetamide

- Displacement of the chloride leaving group results in the formation of the thioether bond

- Protonation of the resulting intermediate yields the final product

This SN2 mechanism typically proceeds with inversion of configuration at the α-carbon when starting with chiral substrates.

N-Alkylation Mechanism

The N-alkylation of the hexahydroquinazoline core involves:

- Base-mediated deprotonation of the N1 position

- Nucleophilic attack of the resulting anion on the primary carbon of 2-morpholinoethyl halide

- Formation of the N-C bond with displacement of the halide

- The morpholine ring adopts a chair conformation in the final product

Comparative Analysis of Synthetic Routes

Multiple synthetic routes have been evaluated for the preparation of this compound, with each approach offering distinct advantages and limitations.

Table 6: Comparative Analysis of Synthetic Strategies

| Synthetic Route | Key Features | Advantages | Challenges | Overall Yield (%) |

|---|---|---|---|---|

| Convergent Synthesis | Independent preparation of key intermediates, followed by coupling | Modular approach, flexibility in optimization | Multiple steps, potential yield loss | 65-75 |

| Linear Synthesis | Sequential buildup from simple precursors | Fewer purification steps | Less flexibility, potential accumulation of impurities | 55-65 |

| One-Pot Approach | Simultaneous assembly of components | Time and resource efficient | Challenging purification, potential side reactions | 60-70 |

| Thiolation via P-S Reagents | Use of specialized phosphorus-sulfur reagents | Mild conditions, selective | Specialized reagents required | 70-80 |

The convergent synthetic approach generally offers the best balance of flexibility, yield, and purity, making it the preferred method for laboratory-scale preparation.

Q & A

Q. What are the key steps in synthesizing N-(4-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide?

The synthesis typically involves multi-step reactions:

- Step 1: Alkylation of 6-aminothiouracil derivatives with N-(4-acetylphenyl)-2-chloroacetamide in acetone using potassium carbonate as a base (yield ~81-86%) .

- Step 2: Functionalization of the hexahydroquinazolinone core with a morpholinoethyl group via nucleophilic substitution or condensation reactions under controlled temperature (60-80°C) and polar aprotic solvents (e.g., DMF) .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization are critical for isolating intermediates and the final compound. Reaction progress is monitored via TLC and HPLC .

Q. How can the structural integrity of this compound be confirmed experimentally?

- NMR Spectroscopy: 1H and 13C NMR resolve the acetylphenyl proton (δ 2.57 ppm singlet) and morpholinoethyl group protons (δ 3.5-3.7 ppm multiplet). The thioacetamide linker (δ 4.51 ppm) and hexahydroquinazolinone carbonyl (δ 167-170 ppm) are key diagnostic signals .

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ at m/z 528.1921) and fragmentation patterns to validate the sulfide and morpholine moieties .

- IR Spectroscopy: Peaks at ~1670 cm−1 (C=O stretch) and 3446 cm−1 (N-H stretch) corroborate functional groups .

Q. What solvents and conditions optimize solubility for in vitro assays?

- Solubility: Limited aqueous solubility due to hydrophobic moieties (hexahydroquinazolinone, acetylphenyl). Use DMSO for stock solutions (<10 mM) and dilute in PBS or cell culture media for biological testing .

- Stability: Store at −20°C under inert atmosphere. Preclude exposure to light or moisture to avoid thioacetamide hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?

- Core Modifications: Compare analogs with varying substituents (e.g., replacing morpholinoethyl with piperazine or hydroxyethyl groups) to assess impact on target binding .

- Bioisosteric Replacement: Substitute the thioacetamide linker with sulfoxide/sulfone groups to modulate electronic properties and metabolic stability .

- Example SAR Table:

| Compound Variant | Structural Change | IC50 (Target X) | Selectivity Index |

|---|---|---|---|

| Parent Compound (Morpholinoethyl) | - | 0.45 µM | 12.3 |

| Piperazine Analog | Morpholine → Piperazine | 0.78 µM | 8.9 |

| Sulfone Analog | S → SO2 in thioacetamide linker | 1.2 µM | 5.4 |

Q. How can contradictory bioactivity data across assays be resolved?

- Case Example: If the compound shows potent enzyme inhibition (IC50 <1 µM) but weak cellular activity (EC50 >10 µM), consider:

Q. What experimental strategies elucidate molecular interactions with biological targets?

- Molecular Docking: Model binding to kinase ATP pockets (e.g., EGFR or CDK2) using AutoDock Vina. Prioritize poses with hydrogen bonds to the quinazolinone carbonyl and morpholine oxygen .

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to purified targets (e.g., recombinant enzymes) .

- Thermal Shift Assays: Monitor target protein melting temperature (ΔTm) upon compound binding to confirm stabilization .

Q. How can chemical stability under physiological conditions be assessed?

- Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and photolytic (UV light) conditions. Analyze degradation products via LC-MS .

- pH-Dependent Stability: Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours. Quantify intact compound using HPLC .

Q. What in vitro assays validate enzyme inhibition or receptor modulation?

- Kinase Inhibition: Use ADP-Glo™ assays to measure ATP consumption in kinase reactions (e.g., EGFR, VEGFR2) .

- Cellular Apoptosis: Treat cancer cell lines (e.g., MCF-7, A549) and quantify apoptosis via Annexin V/PI staining .

- Dose-Response Curves: Generate IC50 values using 8-point dilution series (0.1–100 µM) and nonlinear regression analysis .

Q. How can computational methods predict pharmacokinetic properties?

Q. What strategies mitigate challenges in scaling up synthesis?

- Process Optimization: Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) for intermediates .

- Catalyst Screening: Test alternative bases (e.g., DBU vs. K2CO3) to improve reaction efficiency .

- Green Chemistry: Explore solvent-free mechanochemical synthesis for the thioacetamide coupling step .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.